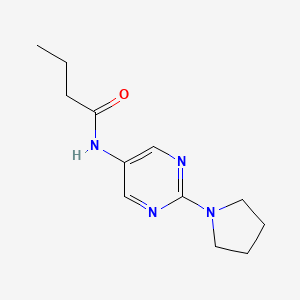
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Synthesis Analysis
The synthesis of pyrrolidin-1-yl pyrimidines can be achieved by reactions of aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . This method has been developed to synthesize 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their potential biological activities. For instance, the synthesis of novel pyrazolopyrimidine derivatives has been explored, demonstrating their utility in medicinal chemistry due to their significant biological activities, including antimicrobial and anticancer properties (Rahmouni et al., 2016). These compounds have been synthesized through various chemical reactions, leading to the development of compounds with potential as antimicrobial and anticancer agents.
Antimicrobial and Anticancer Agents
Pyrimidine derivatives have shown promising antimicrobial and anticancer activities. The design, synthesis, and biological evaluation of pyrano[2,3-d]pyrimidine derivatives, for instance, have been carried out, with some compounds displaying good antimicrobial activity against different microbial strains and notable anticancer activities (El-Sattar et al., 2021). These findings highlight the potential of pyrimidine derivatives as therapeutic agents against various bacterial infections and cancer types.
Enzymatic Inhibition for Neurological Disorders
The structural modification and evaluation of pyrimidine cores targeting enzymes associated with neuroinflammation and cholinergic deficit in Alzheimer's disease demonstrate the compound's versatility. Pyrimidine and pyrrolidine cores have been synthesized and evaluated for their ability to inhibit key enzymes, showing significant potential in treating neuroinflammation and related neurological disorders (Javed et al., 2021).
Mecanismo De Acción
Target of Action
The compound N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]butanamide, is a pyrimidine derivative. Pyrimidine derivatives have been found to interact with a variety of targets. For instance, some derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known activities of similar compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the range of enzymes it is known to inhibit . These could include pathways involved in signal transduction, energy metabolism, and cellular adhesion, among others .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its known activities, potential effects could include altered signal transduction, changes in energy metabolism, and modulation of cellular adhesion .
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-5-11(17)15-10-8-13-12(14-9-10)16-6-3-4-7-16/h8-9H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPJIKPXNSECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)
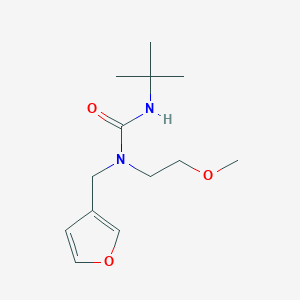

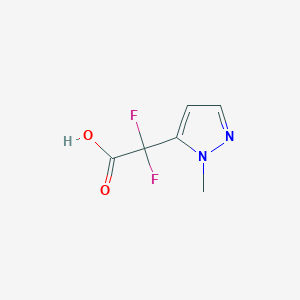

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
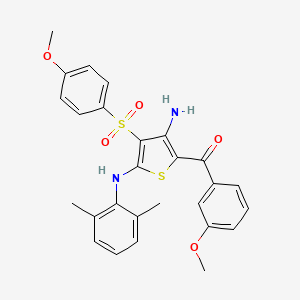
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
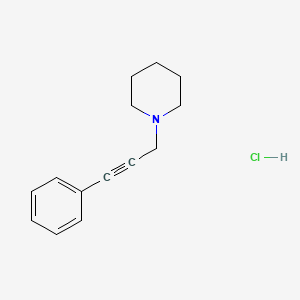
![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)
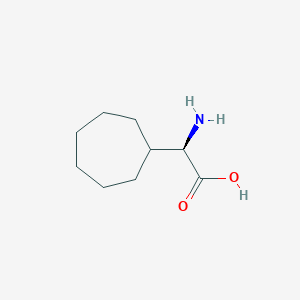
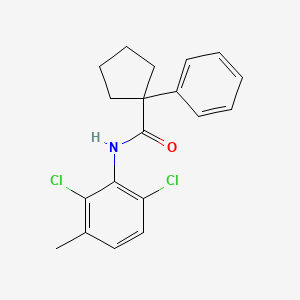
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
